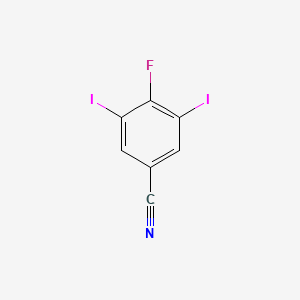

4-Fluoro-3,5-diiodobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3,5-diiodobenzonitrile is an organic compound with the molecular formula C7H2FI2N and a molecular weight of 372.9 g/mol . This compound is characterized by the presence of a fluoro group and two iodine atoms attached to a benzonitrile core. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-diiodobenzonitrile typically involves the halogenation of a benzonitrile derivative. One common method is the iodination of 4-fluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3,5-diiodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atoms.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Fluoro-3,5-diiodobenzonitrile exhibit significant anticancer properties. For example, the National Cancer Institute (NCI) evaluated related compounds for their ability to inhibit cancer cell growth. The results showed promising efficacy against various human tumor cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Synthesis of Novel Therapeutics

The compound serves as a precursor for synthesizing novel therapeutic agents. Researchers have utilized it in the synthesis of derivatives that target specific biological pathways involved in cancer and other diseases. For instance, modifications to the nitrile group can lead to compounds with improved bioactivity and selectivity against cancer cells .

Herbicide Development

This compound has been explored as a potential herbicide. Its structural characteristics allow it to interact with plant biochemical pathways, inhibiting growth in certain weed species while being less harmful to crops. This selective action is crucial for developing sustainable agricultural practices .

Synergistic Effects with Other Compounds

In combination with other herbicides, this compound has shown synergistic effects that enhance its efficacy against resistant weed populations. Studies have demonstrated that formulations containing this compound can reduce the required dosages of active ingredients, minimizing environmental impact while maintaining effectiveness .

Case Study 1: Anticancer Compound Development

In a study published by MDPI, researchers synthesized various derivatives of halogenated benzonitriles, including this compound. They assessed their anticancer activity using NCI protocols and found that certain derivatives exhibited significant growth inhibition in cancer cell lines, indicating a pathway for drug development .

Case Study 2: Herbicide Efficacy Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in weed biomass compared to untreated controls. The trials highlighted its potential as an effective herbicide with lower toxicity profiles compared to traditional agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent synthesis | Significant growth inhibition in tumor cell lines |

| Medicinal Chemistry | Precursor for novel therapeutics | Enhanced bioactivity through structural modifications |

| Agriculture | Herbicide development | Selective inhibition of weed growth |

| Agriculture | Synergistic effects with other herbicides | Reduced dosage requirements with maintained efficacy |

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3,5-diiodobenzonitrile involves its ability to participate in various chemical reactions. The fluoro and iodine substituents influence the reactivity of the benzonitrile core, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-3,5-dichlorobenzonitrile: Similar in structure but with chlorine atoms instead of iodine.

4-Fluoro-3,5-dibromobenzonitrile: Contains bromine atoms instead of iodine.

Uniqueness

4-Fluoro-3,5-diiodobenzonitrile is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro and bromo analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications .

Actividad Biológica

4-Fluoro-3,5-diiodobenzonitrile is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. Its unique structural features contribute to its biological activity, making it a subject of study for its potential applications in herbicides and pharmaceuticals.

- Molecular Formula : C7H3F I2 N

- Molecular Weight : 352.91 g/mol

- Appearance : Typically a white to yellow crystalline solid.

- Melting Point : Approximately 91-95 °C.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Herbicidal Activity

Research indicates that compounds similar to this compound exhibit herbicidal properties through the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme is crucial in the shikimic acid pathway, which is absent in animals but vital for plant growth and development. Inhibition of this pathway leads to plant death, making it an effective herbicide .

2. Antimicrobial Properties

Studies have shown that halogenated benzonitriles possess antimicrobial activity. The presence of fluorine and iodine atoms enhances the lipophilicity and reactivity of the compound, potentially increasing its efficacy against various bacterial strains .

Case Study 1: Herbicidal Efficacy

A study investigating the herbicidal efficacy of various dihalogenated benzonitriles found that compounds with both fluorine and iodine substitutions showed significant weed control compared to non-halogenated counterparts. The study utilized controlled greenhouse experiments to assess the impact on common weeds .

Case Study 2: Antimicrobial Testing

In vitro tests against Gram-positive and Gram-negative bacteria indicated that halogenated benzonitriles, including derivatives of this compound, exhibited varying degrees of antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against specific bacterial strains .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

4-fluoro-3,5-diiodobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2FI2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINOSOPSOGJEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)F)I)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2FI2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.